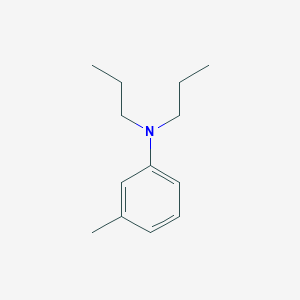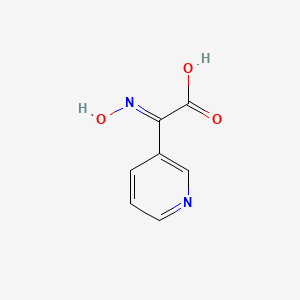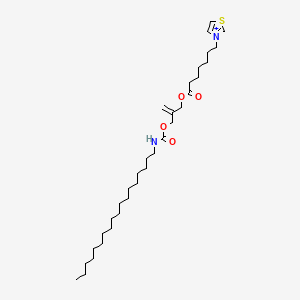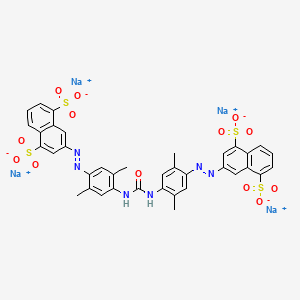
Tetrasodium 3,3'-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethyl-4,1-phenylenediamine, followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the formation of the desired azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carefully monitored. The final product is then purified through crystallization or filtration techniques to obtain a high-purity dye suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used as a reducing agent.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in amines.
Applications De Recherche Scientifique
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in various biochemical tests.
Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. The interaction with light involves electronic transitions within the molecule, leading to the observed color.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 3,3’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
- Tetrasodium 3,3’-(carbonylbis(imino(2,4-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate
Uniqueness
Tetrasodium 3,3’-(carbonylbis(imino(2,5-dimethyl-4,1-phenylene)azo))bisnaphthalene-1,5-disulphonate is unique due to its specific substitution pattern on the aromatic rings, which influences its color properties and stability. Compared to similar compounds, it offers distinct advantages in terms of color intensity and resistance to fading, making it highly valuable in industrial applications.
Propriétés
Numéro CAS |
6420-29-7 |
|---|---|
Formule moléculaire |
C37H28N6Na4O13S4 |
Poids moléculaire |
984.9 g/mol |
Nom IUPAC |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2,5-dimethylphenyl]carbamoylamino]-2,5-dimethylphenyl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C37H32N6O13S4.4Na/c1-19-13-31(42-40-23-15-27-25(35(17-23)59(51,52)53)7-5-9-33(27)57(45,46)47)21(3)11-29(19)38-37(44)39-30-12-22(4)32(14-20(30)2)43-41-24-16-28-26(36(18-24)60(54,55)56)8-6-10-34(28)58(48,49)50;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
Clé InChI |
QXBDBNJRAAKDCK-UHFFFAOYSA-J |
SMILES canonique |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])C)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



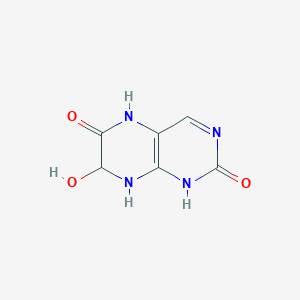

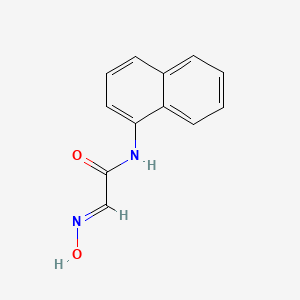
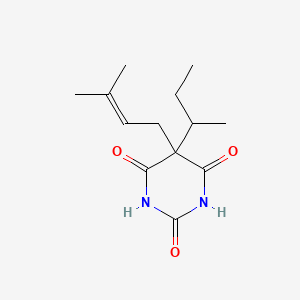
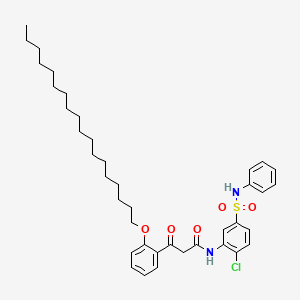
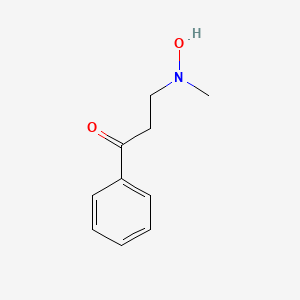
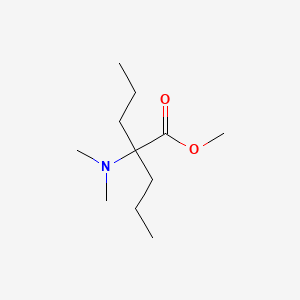
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
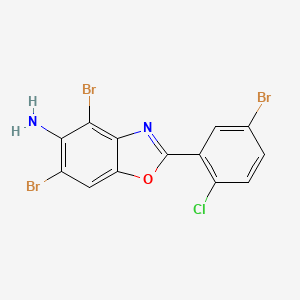
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)
